molecular formula C17H21N5OS B2794798 2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034561-18-5

2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2794798
CAS No.: 2034561-18-5
M. Wt: 343.45
InChI Key: LTHHNLIOVNCRBG-UHFFFAOYSA-N
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Description

The compound of interest features a benzo[d]thiazole core substituted with a 2-ethyl group and a 6-carboxamide moiety. The carboxamide nitrogen is further linked to a branched alkyl chain bearing a 1H-1,2,4-triazol-1-yl group. This structure combines a heteroaromatic scaffold (benzo[d]thiazole) with a triazole-containing side chain, a design often employed in medicinal chemistry to enhance bioavailability and target binding .

Properties

IUPAC Name

2-ethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-4-16-20-13-6-5-12(7-15(13)24-16)17(23)21-14(11(2)3)8-22-10-18-9-19-22/h5-7,9-11,14H,4,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHNLIOVNCRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC(CN3C=NC=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide ()

  • Core Structure : Penta-2,4-dienamide backbone with a benzo[d][1,3]dioxol group.
  • Key Substituents :
    • 1H-1,2,4-triazol-1-yl group attached via an amide bond.
    • Methylenedioxy (O-CH2-O) functional group.
  • Physicochemical Properties :
    • Melting point: 230–231°C.
    • FTIR peaks: 1,694 cm⁻¹ (C=O), 1,602 cm⁻¹ (methylene dioxyl group) .
  • Comparison :
    • Unlike the target compound, this analog lacks the benzo[d]thiazole core and instead employs a conjugated diene system. The triazole is directly bonded to the amide nitrogen, whereas the target compound positions the triazole on a branched alkyl chain.

Structural Analog 2: N’-((2-aminobenzo[d]thiazol-6-yl)sulphonyl)-N,N-dimethylformimidamide ()

  • Core Structure: Benzo[d]thiazole with a 2-amino substituent.
  • Key Substituents :
    • Sulphonyl group at position 4.
    • N,N-dimethylformimidamide moiety.
  • Synthesis: Reacts 2-aminobenzo[d]thiazole-6-sulphonamide with DMF-DMA (dimethylformamide-dimethylacetal) in DCM .
  • Comparison :
    • Shares the benzo[d]thiazole core but replaces the carboxamide with a sulphonamide group. The dimethylformimidamide side chain differs significantly from the triazole-bearing alkyl chain in the target compound.

Structural Analog 3: Aryl (1H-1,2,4-triazol-1-yl) Compounds ()

  • Core Structure : Aromatic rings (e.g., benzene, heteroaromatics) linked to 1H-1,2,4-triazole.
  • Synthesis :
    • Patent methods focus on coupling triazole derivatives with aryl halides or via cyclization reactions .
  • Comparison :
    • The target compound’s benzo[d]thiazole core represents a specialized subclass of aryl triazolyl compounds. Its ethyl and carboxamide substituents are distinct from simpler aryl-triazole hybrids.

Research Findings and Implications

  • Bioactivity Trends :
    • Triazole-containing compounds (e.g., ) are frequently associated with antimicrobial and antifungal activities due to their ability to disrupt enzyme function (e.g., CYP450 inhibition).
    • Benzo[d]thiazole derivatives () often exhibit kinase inhibition or antiproliferative effects .
  • Synthetic Challenges :
    • The target compound’s branched alkyl-triazole side chain may require multi-step synthesis, similar to the DMF-DMA-mediated reactions in or cyclization strategies in .

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with ethyl-substituted aldehydes under oxidative conditions.
  • Step 2 : Introduction of the triazole moiety through nucleophilic substitution or coupling reactions, often using carbodiimide-based coupling agents.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Intermediates are characterized using 1H/13C NMR and ESI-MS to confirm structural integrity. For example, cyclization steps are validated by tracking sulfur elimination via spectral data .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : To identify proton environments (e.g., ethyl groups at δ ~1.3 ppm, triazole protons at δ ~8.2 ppm) and carbon backbone.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ matching theoretical values).
  • IR spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and thiazole C-S (~680 cm⁻¹) .

Q. What reaction conditions are critical for optimizing yield?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling reactions.
  • Temperature : Cyclization steps often require reflux (e.g., 80–100°C in acetonitrile).
  • Catalysts : HgO or iodine accelerates dehydrosulfurization in triazole-thiadiazole fusion steps .
  • pH control : Basic conditions (e.g., K₂CO₃) prevent premature hydrolysis of carboxamide groups .

Q. What in vitro assays are used for initial biological screening?

Common assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays for targets like acetylcholinesterase or tyrosine phosphatases .

Q. How do functional groups influence the compound’s properties?

  • Benzo[d]thiazole : Enhances π-π stacking with biological targets.
  • 1,2,4-Triazole : Facilitates hydrogen bonding and metal coordination, critical for antimicrobial/antiviral activity.
  • Carboxamide : Stabilizes interactions via hydrogen bonding with enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data?

Strategies include:

  • Standardizing assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Replicating conditions : Match solvent (DMSO concentration ≤0.1%), incubation time, and temperature.
  • Meta-analysis : Compare data across studies with similar substituents (e.g., triazole vs. imidazole analogs) .

Q. What mechanistic studies elucidate the compound’s mode of action?

Approaches involve:

  • Molecular docking : Simulate binding to targets like HIV-1 protease or bacterial topoisomerases (PDB IDs: 1HPV, 5BS8).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
  • Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ for acetylcholinesterase) under varied pH/temperature .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR workflows include:

  • Analog synthesis : Modify substituents (e.g., ethyl → cyclopropyl, triazole → thiadiazole) .
  • Bioactivity profiling : Test analogs against a panel of enzymes/cell lines to identify critical functional groups.
  • QSAR modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity .

Q. What strategies mitigate by-product formation during synthesis?

  • By-product analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxamides).
  • Optimized stoichiometry : Limit excess reagents (e.g., carbodiimide coupling agents) to reduce side reactions.
  • Temperature control : Slow addition of reagents at 0–5°C prevents exothermic side reactions .

Q. How can stability studies predict the compound’s behavior in biological systems?

Methods include:

  • pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Serum stability assays : Assess half-life in fetal bovine serum (FBS) to predict in vivo longevity.
  • Metabolite identification : Use LC-HRMS to detect oxidation (e.g., sulfoxide formation) or glucuronidation .

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